4-(Thiolan-2-yl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Thiolan-2-yl)butan-1-amine hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a thiolane ring and an amine group, making it valuable in drug discovery and the synthesis of new compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-2-yl)butan-1-amine hydrochloride typically involves the reaction of thiolane with butan-1-amine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and distillation, is common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various amine derivatives.
Substitution: New compounds with modified amine groups.
Scientific Research Applications
4-(Thiolan-2-yl)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Thiolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the thiolane ring can participate in various chemical reactions. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Thiolan-2-yl)butan-1-amine: The non-hydrochloride form of the compound.
4-(Thiolan-2-yl)butan-1-ol: A related compound with a hydroxyl group instead of an amine group.
4-(Thiolan-2-yl)butanoic acid: A compound with a carboxylic acid group.
Uniqueness
4-(Thiolan-2-yl)butan-1-amine hydrochloride is unique due to its combination of a thiolane ring and an amine group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H18ClNS |
---|---|
Molecular Weight |
195.75 g/mol |
IUPAC Name |
4-(thiolan-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H17NS.ClH/c9-6-2-1-4-8-5-3-7-10-8;/h8H,1-7,9H2;1H |
InChI Key |
HHOMDGCTXBVTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.